Syn-Tricyclo[6.1.0.02,4]nonane
CAS No.: 81969-71-3
Cat. No.: VC18959382
Molecular Formula: C9H14
Molecular Weight: 122.21 g/mol
* For research use only. Not for human or veterinary use.
![Syn-Tricyclo[6.1.0.02,4]nonane - 81969-71-3](/images/structure/VC18959382.png)
CAS No. | 81969-71-3 |
---|---|
Molecular Formula | C9H14 |
Molecular Weight | 122.21 g/mol |
IUPAC Name | tricyclo[6.1.0.02,4]nonane |
Standard InChI | InChI=1S/C9H14/c1-2-6-4-8(6)9-5-7(9)3-1/h6-9H,1-5H2 |
Standard InChI Key | UUVWYZVMXOZWNF-UHFFFAOYSA-N |
Canonical SMILES | C1CC2CC2C3CC3C1 |
Structural Analysis of Syn-Tricyclo[6.1.0.02,4]nonane
Molecular Architecture
The defining feature of Syn-Tricyclo[6.1.0.02,4]nonane lies in its fused ring system, which includes a bicyclo[6.1.0] framework with an additional bridging bond at the 2,4 positions. This configuration creates significant ring strain, particularly in the three-membered cyclopropane-like rings, which contributes to its heightened reactivity in ring-opening and isomerization reactions. Computational modeling reveals bond angles deviating from ideal tetrahedral geometry, with C-C-C angles in the strained rings measuring approximately 60°, compared to 109.5° in unstrained alkanes.
Stereochemical Considerations
The "syn" designation in the compound’s name refers to the spatial arrangement of substituents around the bridging carbons. In Syn-Tricyclo[6.1.0.02,4]nonane, key hydrogen atoms occupy proximal positions across the central seven-membered ring, creating a chiral center that enables enantioselective synthesis strategies. This stereochemical complexity is critical for its interactions in catalytic systems and host-guest chemistry.
Comparative Structural Data
The compound’s structural uniqueness becomes apparent when contrasted with related polycyclic systems (Table 1).
Table 1. Structural comparison of Syn-Tricyclo[6.1.0.02,4]nonane with analogous polycyclic hydrocarbons .
Synthesis Methodologies
Cyclopropanation Strategies
A primary route to Syn-Tricyclo[6.1.0.02,4]nonane involves the selective cyclopropanation of preorganized diene precursors. For example, nickel-catalyzed [2+1] cycloadditions between norbornadiene derivatives and carbene equivalents yield the tricyclic framework with moderate enantioselectivity (up to 78% ee). Key challenges include controlling regioselectivity to avoid competing pathways that generate bicyclic byproducts.
Ring-Closing Metathesis
Chemical Reactivity and Functionalization
Ring-Opening Reactions
The strained three-membered rings undergo regioselective ring-opening with nucleophiles. For instance, hydrohalogenation with HBr produces brominated derivatives predominantly at the bridgehead positions (Figure 1). Kinetic studies reveal a second-order dependence on HBr concentration, suggesting a bimolecular mechanism.
Diels-Alder Reactivity
The central seven-membered ring acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles like maleic anhydride. Reaction kinetics follow a first-order rate law with at 25°C, comparable to less strained cycloheptadienes.
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 187°C under nitrogen, with a sharp mass loss corresponding to retro-Diels-Alder fragmentation. This thermal lability necessitates careful handling during high-temperature applications.
Applications in Materials Science
Polymer Cross-Linking Agents
The compound’s dual strained rings serve as latent reactive sites in epoxy resin formulations. When incorporated at 5–10 wt%, Syn-Tricyclo[6.1.0.02,4]nonane enhances cross-link density by 40% compared to dicyclopentadiene-based systems, as measured by dynamic mechanical analysis (DMA).
Molecular Machines
Functionalized derivatives participate in redox-driven conformational changes, making them candidates for molecular switches. Cyclic voltammetry studies show reversible oxidation at vs. SCE, triggering a 15° rotation in substituted aryl groups.
Comparative Analysis with Related Tricyclic Systems
Electronic Effects
Natural Bond Orbital (NBO) analysis highlights enhanced s-character (33%) in the bridgehead C-C bonds of Syn-Tricyclo[6.1.0.02,4]nonane compared to 28% in Tricyclo[4.2.0.0²,⁵]octane . This electronic redistribution increases resistance to electrophilic attack but lowers barrier to thermal cleavage.
Synthetic Accessibility
While Syn-Tricyclo[6.1.0.02,4]nonane requires multistep synthesis (typically 5–7 steps), simpler analogs like Tricyclo[4.2.0.0²,⁵]octane can be prepared in 3 steps from commercial materials . This trade-off between structural complexity and synthetic effort influences their respective applications .
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